1,3-Dimethyl-1-(oxolan-3-yl)urea

Description

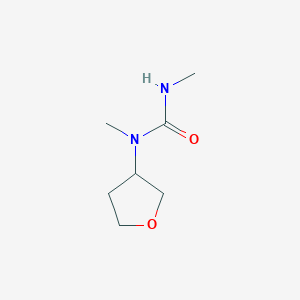

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-(oxolan-3-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYJGNHKLIYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596088-30-0 | |

| Record name | 1,3-dimethyl-1-(oxolan-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dimethyl 1 Oxolan 3 Yl Urea and Its Analogs

Exploration of Strategic Synthetic Routes to the 1,3-Dimethyl-1-(oxolan-3-yl)urea Scaffold

The assembly of the 1,3-Dimethyl-1-(oxolan-3-yl)urea scaffold can be approached by forming the urea (B33335) linkage as the key step, starting from a pre-functionalized oxolane precursor. Various methodologies for urea bond formation are well-established, ranging from classical condensation reactions to modern catalytic approaches.

Amination and substitution reactions represent the most fundamental and widely employed strategies for the synthesis of urea derivatives. These methods typically involve the reaction of an amine with a suitable carbonyl source.

The reaction between an isocyanate and an amine is one of the most direct and efficient methods for preparing substituted ureas. commonorganicchemistry.com This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. For the target scaffold, this could involve the reaction of N-methyl-N-(oxolan-3-yl)amine with methyl isocyanate.

The key isocyanate intermediates can be generated from various precursors. The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, provides a reliable route to isocyanates. commonorganicchemistry.comorganic-chemistry.org Alternatively, amines can be converted to isocyanates using phosgene (B1210022) or its equivalents. nih.gov The condensation reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent without the need for a catalyst. commonorganicchemistry.com

Table 1: Examples of Urea Synthesis via Isocyanate-Amine Condensation

| Amine Reactant | Isocyanate Reactant | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | Phenyl isocyanate | Dichloromethane (DCM) | Room Temperature | High | commonorganicchemistry.com |

| Aniline | Methyl isocyanate | Tetrahydrofuran (B95107) (THF) | Room Temperature | >95% | researchgate.net |

| Various Amines | Isocyanates from Curtius Rearrangement | Toluene | 80-110 °C | Good to Excellent | organic-chemistry.org |

| Aliphatic Diamines | 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Toluene | Room Temperature | 63-99% | nih.gov |

The reaction of amines with carbamates serves as another viable pathway to N-substituted ureas. commonorganicchemistry.com This method avoids the direct handling of often-toxic isocyanates. Reactive carbamates, such as phenyl or isopropenyl carbamates, can undergo nucleophilic substitution by an amine to yield the desired urea and a corresponding alcohol or phenol (B47542) byproduct. commonorganicchemistry.com

Recent developments have expanded the scope of this methodology. For instance, lanthanide triflates have been shown to catalyze the direct conversion of various N-protected carbamates with amines to generate unsymmetrical ureas in high yields. organic-chemistry.org Furthermore, readily prepared carbamoylimidazolium salts can act as efficient carbamoylating reagents, reacting with amines to produce ureas cleanly. organic-chemistry.org Another sustainable approach involves the direct reaction of Boc-protected amines with other amines, mediated by a simple base, to form urea derivatives. rsc.org

Table 2: Representative Carbamate-Amine Reactions for Urea Synthesis

| Carbamate Source | Amine Reactant | Catalyst/Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Phenyl Carbamates | Various Amines | None | Elevated Temperature | Moderate to Good | commonorganicchemistry.com |

| N-Boc-amines | Various Amines | 2-chloropyridine, Tf₂O | -78 °C to RT | High | organic-chemistry.org |

| N-Boc-amines | Aromatic/Benzyl Amines | t-BuOLi | 1,4-dioxane, 100 °C | High | rsc.org |

| Alcohols + Urea | Various Amines | Indium triflate | Solvent-free, 120 °C | Good to Excellent | organic-chemistry.org |

Historically, phosgene (COCl₂) was a cornerstone reagent for urea synthesis, reacting sequentially with two equivalents of an amine. nih.gov However, due to its extreme toxicity, a range of safer, solid phosgene equivalents have been developed and are now widely used in modern organic synthesis. researchgate.netrsc.org

Triphosgene: A stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene. It decomposes in situ to generate phosgene under reaction conditions. commonorganicchemistry.comnih.gov

Carbonyldiimidazole (CDI): Another crystalline, easy-to-handle reagent that circumvents the production of chlorinated byproducts. The reaction of CDI with a primary amine generates an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to form the unsymmetrical urea. Careful control of the order of addition is crucial to prevent the formation of symmetrical byproducts. commonorganicchemistry.comnih.gov

Other Carbonylating Agents: Reagents like S,S-dimethyl dithiocarbonate and di-tert-butyl dicarbonate (B1257347) have also been employed as phosgene substitutes for the carbonylation of amines to yield various urea derivatives. organic-chemistry.orgresearchgate.netrsc.org

Table 3: Comparison of Phosgene and Its Equivalents in Urea Synthesis

| Reagent | Form | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene | Gas | Highly reactive, inexpensive | Extremely toxic, difficult to handle | nih.govgoogle.com |

| Triphosgene | Solid | Safer handling, precise dosing | Generates toxic phosgene in situ | commonorganicchemistry.comnih.gov |

| Carbonyldiimidazole (CDI) | Solid | Non-toxic byproducts, commercially available | Can lead to symmetrical byproducts if not controlled | commonorganicchemistry.comnih.gov |

| S,S-Dimethyl dithiocarbonate | Liquid | Phosgene substitute | Can require specific conditions for activation | organic-chemistry.orgrsc.org |

The synthesis of the oxolane (tetrahydrofuran) ring is a critical aspect of constructing the target molecule's scaffold. This can be achieved either by starting with a pre-formed oxolane-containing building block or by forming the ring during the synthetic sequence. Key strategies for forming substituted tetrahydrofuran rings include intramolecular cyclization of linear precursors.

One of the most common methods is the intramolecular hydroalkoxylation of γ-hydroxy olefins, where an alcohol moiety adds across a carbon-carbon double bond within the same molecule. organic-chemistry.org This transformation is often catalyzed by transition metals such as gold, platinum, or palladium. organic-chemistry.orgrsc.orgnih.gov Another classical approach involves the acid-catalyzed cyclodehydration of 1,4-diols. organic-chemistry.org Furthermore, the intramolecular ring-opening of appropriately substituted epoxy alcohols provides a powerful and stereocontrolled route to functionalized tetrahydrofurans. wpmucdn.comrsc.org

Table 4: Selected Methodologies for the Synthesis of Tetrahydrofuran (Oxolane) Rings

| Precursor Type | Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| γ-Hydroxy Olefin | Intramolecular Hydroalkoxylation | Platinum or Gold Catalyst | Tolerates various functional groups | organic-chemistry.org |

| 1,4-Diol | Cyclodehydration | Cerium Ammonium (B1175870) Nitrate | High yield and stereoselectivity | organic-chemistry.org |

| Epoxy Alcohol | Intramolecular Epoxide Opening | Base or Acid | Provides good stereocontrol | wpmucdn.comrsc.org |

| Hydroxycyclopropanol | Ring-Opening Cyclization | Copper Catalyst | Cleavage of a strained C-C bond | rsc.org |

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective pathways to complex molecules, including ureas and cyclic ethers.

For urea synthesis, catalytic oxidative carbonylation of amines using carbon monoxide stands out as an atom-economical alternative to traditional methods. nih.gov This reaction has been successfully catalyzed by a variety of transition metals, including palladium, ruthenium, and nickel. nih.gov More recently, ruthenium pincer complexes have been utilized for the direct synthesis of ureas from methanol (B129727) and amines through a dehydrogenative condensation strategy, producing only hydrogen as a byproduct. acs.org Electrocatalytic methods are also emerging as a sustainable route for urea synthesis, focusing on the C-N coupling of CO₂ and nitrogenous sources. researchgate.netmdpi.com

In the realm of cyclic ether synthesis, palladium catalysis is particularly prominent. Palladium catalysts can direct the functionalization of unactivated sp³ C-H bonds, enabling annulation with internal alcohol nucleophiles to form a range of aliphatic cyclic ethers. rsc.orgacs.org Palladium(0) catalysts are also effective in promoting the stereospecific intramolecular addition of alcohols to allylic systems, leading to substituted tetrahydrofurans. nih.gov

Table 5: Examples of Transition Metal-Catalyzed Urea Synthesis

| Reactants | Catalyst System | C1 Source | Key Features | Reference |

|---|---|---|---|---|

| Amines, Oxidant | Pd, Co, Ni, Ru, Mn, or Au | Carbon Monoxide (CO) | Atom-economical oxidative carbonylation | nih.gov |

| Methanol, Amines | Ruthenium PNP pincer complex | Methanol | Dehydrogenative condensation, H₂ is the only byproduct | acs.org |

| Ammonium Carbamate | [Cu(NH₃)₄(OH₂)]SO₄ | Ammonium Carbamate | Catalyzes dehydration to urea | nih.gov |

Table 6: Examples of Transition Metal-Catalyzed Cyclic Ether Synthesis

| Substrate | Catalyst System | Reaction Type | Product Ring Size | Reference |

|---|---|---|---|---|

| Alkenols with oxime directing group | Pd(OAc)₂ / PhI(OAc)₂ | Dehydrogenative C(sp³)-H Annulation | 4- to 7-membered | rsc.orgacs.org |

| Phosphono allylic carbonates with -OH | Pd₂(dba)₃ | Intramolecular Cyclization | Tetrahydrofurans, Tetrahydropyrans | nih.gov |

| γ-Hydroxy and δ-hydroxy allenes | Au(I) complex | Intramolecular Hydroalkoxylation | 5- and 6-membered | organic-chemistry.org |

Metal-Free and Green Chemistry Approaches for Compound Synthesis

The development of synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemistry. For the synthesis of 1,3-Dimethyl-1-(oxolan-3-yl)urea and its analogs, several metal-free and green chemistry approaches have been explored, aiming to reduce reliance on hazardous reagents and minimize waste.

One prominent green approach involves the utilization of carbon dioxide (CO2) as a C1 building block. This method circumvents the use of toxic phosgene and its derivatives. In a metal-free process, arylamines can react with CO2 in the presence of a dehydrating agent to form an isocyanate intermediate, which is then trapped by an amine to yield the urea. researchgate.net A mild, metal-free synthesis of unsymmetrical ureas has been developed using CO2 at atmospheric pressure and room temperature. organic-chemistry.org This involves the formation of a carbamic acid intermediate from an amine and CO2, which is then dehydrated to produce an isocyanate that subsequently reacts with another amine. acs.org

Another sustainable strategy is the use of water as a solvent. "On-water" reactions of isocyanates with amines have been shown to be a facile and chemoselective method for synthesizing unsymmetrical ureas. organic-chemistry.org This approach offers simple product isolation, often by filtration, and allows for the recycling of the aqueous effluent, thus avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Catalyst-free methods also contribute to the green synthesis of ureas. A novel and mild method for the highly selective synthesis of unsymmetrical ureas has been established from amines and carbonyl sulfide (B99878) (COS), which avoids the need for a catalyst. rsc.org Additionally, transamidation of urea with amines presents a green alternative to isocyanate-based methods. This reaction can be carried out at moderate temperatures in aqueous media, using the non-toxic and abundant urea as a reagent. nih.gov

The following table summarizes some of the green and metal-free approaches applicable to the synthesis of substituted ureas.

| Approach | Key Features | Advantages |

| CO2 as C1 source | Metal-free, atmospheric pressure, room temperature | Avoids toxic phosgene, utilizes a renewable feedstock |

| "On-water" synthesis | Uses water as a solvent | Environmentally friendly, simple product isolation, recyclable solvent |

| Catalyst-free synthesis | Does not require a catalyst | Reduces cost and potential for metal contamination |

| Urea transamidation | Uses urea as a carbonyl source | Non-toxic and abundant reagent, can be performed in aqueous media |

Mechanistic Investigations of Reaction Pathways

The formation of ureas, including 1,3-Dimethyl-1-(oxolan-3-yl)urea, predominantly occurs through the nucleophilic addition of an amine to an isocyanate. The generally accepted mechanism involves the attack of the nucleophilic nitrogen atom of the amine on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the final urea product. nih.gov The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity. nih.gov

In many synthetic routes, the isocyanate intermediate is generated in situ through rearrangement reactions. The Curtius and Hofmann rearrangements are two such examples. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. nih.gov The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate, which can then be trapped by an amine to form a urea. organic-chemistry.org A direct and convenient synthesis of N-substituted ureas from primary amides has been reported, which involves the in situ generation of an isocyanate intermediate via a Hofmann rearrangement, followed by nucleophilic addition of an ammonia (B1221849) source. organic-chemistry.org

The following table outlines the key steps in these mechanistic pathways.

| Mechanism | Key Steps | Intermediate |

| Nucleophilic Addition | 1. Nucleophilic attack of amine on isocyanate carbon. 2. Proton transfer. | Zwitterionic intermediate |

| Curtius Rearrangement | 1. Formation of acyl azide. 2. Thermal or photochemical decomposition to isocyanate and N2. | Acyl nitrene (in some cases), Isocyanate |

| Hofmann Rearrangement | 1. Deprotonation of primary amide. 2. Reaction with halogen. 3. Rearrangement to isocyanate. | N-haloamide, Isocyanate |

The kinetics and thermodynamics of urea synthesis provide crucial insights for process optimization. For the synthesis of 1,3-dimethylurea (B165225), a close analog of the title compound's core structure, kinetic studies have shown that the reaction can be described by a pseudo-first-order model. aidic.it Thermodynamic investigations of 1,3-dimethylurea synthesis revealed the reaction to be exothermic and spontaneous. aidic.it

The table below presents thermodynamic data for the synthesis of 1,3-dimethylurea. aidic.it

| Thermodynamic Parameter | Value | Implication |

| Enthalpy (ΔH) | -1.92 kJ/mol | Exothermic reaction |

| Gibbs Free Energy (ΔG) | -8.51 J/mol | Spontaneous reaction |

| Entropy (ΔS) | 15.96 J/mol·K | Increase in disorder |

These findings suggest that the synthesis of 1,3-dimethylurea is favored at lower temperatures due to its exothermic nature. aidic.it

Kinetic studies on the nitrosation of N,N'-dimethylurea have indicated that the reaction is subject to general base catalysis and involves a slow proton transfer step. rsc.org This highlights the importance of the reaction medium and the presence of catalytic species in influencing the reaction rate.

The synthesis of 1,3-Dimethyl-1-(oxolan-3-yl)urea involves a chiral center at the 3-position of the oxolane ring. Achieving stereochemical control is therefore a critical aspect of its synthesis. This can be approached by starting with an enantiomerically pure 3-aminooxolane or by employing stereoselective methods during the synthesis of the oxolane ring itself.

The stereoselective synthesis of 3-aminocycloalkanes, which are structurally related to 3-aminooxolane, has been achieved through various methods. For instance, the synthesis of stereoisomeric 3-aminocyclooctanetriols has been accomplished starting from cis,cis-1,3-cyclooctadiene. beilstein-journals.orgresearchgate.net Key steps in these syntheses involve the stereospecific opening of epoxide rings or the reaction of cyclic sulfates with nucleophilic azide, followed by reduction. beilstein-journals.orgresearchgate.net These strategies could potentially be adapted for the stereoselective synthesis of 3-aminooxolane.

Furthermore, recent advancements in stereochemical editing offer a paradigm for tuning the three-dimensional structure of a molecule at a late stage. nih.gov Photocatalytic methods have been developed for the interconversion of unactivated tertiary stereogenic centers, which could be a powerful tool for accessing different stereoisomers of oxolane-substituted ureas. nih.gov

The following table summarizes potential strategies for stereochemical control.

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor of 3-aminooxolane. | Availability of the chiral starting material. |

| Asymmetric Synthesis | Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the oxolane ring or the introduction of the amino group. | Catalyst efficiency and selectivity. |

| Stereochemical Editing | Late-stage epimerization of a stereocenter in the oxolane ring. | Development of specific methods for the target molecule. |

Advanced Purification and Isolation Techniques in Organic Synthesis

The purification of 1,3-Dimethyl-1-(oxolan-3-yl)urea from reaction mixtures often requires advanced chromatographic techniques due to its polarity and potential for hydrogen bonding. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of ureas. Given the polar nature of many urea derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable technique. bohrium.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, which allows for the retention and separation of polar compounds. bohrium.com

For the analysis of urea, a method using a Cogent Diamond Hydride™ column with a mobile phase of 5% DI Water / 95% Acetonitrile / 0.1% (v/v) Trifluoroacetic Acid (TFA) has been reported to provide good retention and symmetrical peak shape. mtc-usa.com Another HPLC method for separating urea involves a Primesep N column in HILIC mode. sielc.com

The following table details exemplary HPLC conditions for urea analysis.

| Parameter | Condition 1 mtc-usa.com | Condition 2 mtc-usa.com |

| Column | Cogent Diamond Hydride™, 4µm, 100Å | Not specified, but suitable for polar compounds |

| Mobile Phase | 5% DI Water / 95% Acetonitrile / 0.1% TFA | 100% water |

| Detection | UV @ 205nm | Not specified |

These methods demonstrate the utility of HPLC in the analysis and, by extension, the purification of polar urea compounds. For preparative separations, these analytical methods can be scaled up to isolate the desired compound in high purity.

Crystallization Techniques for High Purity Materials

The final purity of 1,3-Dimethyl-1-(oxolan-3-yl)urea and its analogs is critically dependent on the final purification step, for which crystallization is the most important and widely used method. uct.ac.za The generation of a crystalline solid from a solution allows for the effective separation of the target compound from impurities that may have been generated during synthesis, such as starting materials, by-products, and reagents. mt.com Achieving high purity is essential, particularly for applications in materials science and pharmaceuticals, where even small amounts of impurities can significantly alter the compound's physical properties and efficacy. nih.gov The success of crystallization hinges on carefully controlling various parameters to promote the formation of a well-ordered crystal lattice that excludes foreign molecules. uct.ac.zanih.gov

The fundamental principle of purification by crystallization involves exploiting differences in solubility between the desired compound and impurities under a specific set of conditions. uct.ac.za The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by a cooling or concentration step that induces supersaturation and subsequent crystal formation. mt.com As the crystal lattice forms, molecules of the target compound arrange themselves in a highly ordered structure, a process that tends to exclude the less-abundant and structurally dissimilar impurity molecules, which remain in the solution (mother liquor). youtube.com

Commonly employed crystallization techniques for urea-based compounds and their analogs include cooling crystallization, anti-solvent crystallization, and evaporative crystallization. The choice of method is dictated by the physicochemical properties of the compound, its solubility profile, and its thermal stability.

Cooling Crystallization

This is the most common technique and relies on the principle that the solubility of the target compound is significantly higher in a given solvent at high temperatures than at low temperatures. mt.com The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. uct.ac.za As the solution cools, the solubility decreases, leading to supersaturation and the precipitation of the pure compound as crystals. youtube.com

Key considerations for this method include:

Solvent Selection: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. youtube.com Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration before cooling). youtube.com For urea derivatives, which possess hydrogen bonding capabilities, solvents like ethanol (B145695), methanol, or aqueous-alcoholic mixtures are often effective. njit.edunih.gov

Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, high-purity crystals. youtube.com Rapid cooling can cause the compound to "crash out" of the solution, trapping impurities within the rapidly forming crystal lattice. youtube.com

Illustrative Data for Solvent Screening:

The selection of an appropriate solvent system is the first step in developing a robust crystallization process. The table below presents hypothetical data for screening solvents for the recrystallization of a substituted urea analog.

| Solvent | Solubility at 80°C ( g/100 mL) | Solubility at 10°C ( g/100 mL) | Purity after 1st Recrystallization (%) | Crystal Morphology |

| Water | 5.2 | 0.8 | 98.5 | Needles |

| Ethanol | 25.8 | 3.5 | 99.7 | Prisms |

| Acetone | 30.1 | 15.4 | 97.2 | Fine Powder |

| Toluene | 8.9 | 0.5 | 99.1 | Plates |

| Ethyl Acetate | 18.5 | 2.1 | 99.5 | Rods |

Anti-solvent Crystallization

Key considerations for this method include:

Solvent/Anti-solvent Pair: The two solvents must be miscible. The rate of anti-solvent addition is critical; slow, dropwise addition with vigorous stirring helps to avoid localized high supersaturation, which can lead to the formation of amorphous material or heavily included crystals. mt.com

Temperature Control: While often performed at a constant temperature, combining anti-solvent addition with controlled cooling can further enhance the yield and purity of the resulting crystals.

Illustrative Data for Anti-solvent Crystallization:

The following table shows the potential effect of different anti-solvents on the crystallization of a urea analog from an ethanol solution.

| Solvent System (v/v) | Yield (%) | Purity (%) |

| Ethanol / Water (1:2) | 88 | 99.6 |

| Ethanol / Hexane (1:3) | 92 | 99.8 |

| Ethanol / Diethyl Ether (1:3) | 85 | 99.4 |

Evaporative Crystallization

In this technique, the solvent is slowly evaporated from the solution, increasing the concentration of the solute. nih.gov Once the concentration exceeds the saturation point, crystallization begins. This method is particularly useful for compounds that are highly soluble and not sensitive to temperature, or for obtaining single crystals for X-ray diffraction analysis. nih.govunifr.ch A variation of this is vapor diffusion, where a solution of the compound is placed in a closed container with a more volatile anti-solvent; as the anti-solvent vapor diffuses into the solution, it lowers the compound's solubility and promotes slow crystal growth. unifr.ch

Control of Process Parameters

Regardless of the chosen method, several process parameters must be optimized to achieve high-purity materials:

Supersaturation: This is the primary driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. nih.govnih.gov It must be maintained at an optimal level to favor crystal growth over rapid nucleation, which can lead to smaller, less pure crystals.

Agitation: Stirring influences heat and mass transfer within the crystallizer, affecting crystal size distribution and preventing agglomeration.

Seeding: The introduction of a small quantity of pre-existing, high-purity crystals (seed crystals) can help control the onset of crystallization, manage the level of supersaturation, and lead to a more uniform final product. iscientific.org

Through the careful selection of the crystallization method and the precise control of these parameters, it is possible to produce 1,3-Dimethyl-1-(oxolan-3-yl)urea and its analogs with purities exceeding 99.9%. oriprobe.com

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of 1,3-Dimethyl-1-(oxolan-3-yl)urea interact with each other determines its bulk properties, such as its crystal structure and physical state. These intermolecular interactions can be studied using computational methods.

Hydrogen bonding is expected to be a significant intermolecular force for this compound, given the presence of the carbonyl oxygen and the N-H group in its tautomeric form, or through interactions with other molecules. Van der Waals forces and dipole-dipole interactions will also play a role. Computational studies can predict the geometry and strength of these interactions.

The study of how molecules self-assemble into larger, ordered structures is known as supramolecular chemistry. researchgate.net For 1,3-Dimethyl-1-(oxolan-3-yl)urea, this could involve the formation of dimers, chains, or more complex three-dimensional networks in the solid state. nih.gov Computational modeling can be used to predict these supramolecular assemblies and understand the driving forces behind their formation. For example, studies on related urea derivatives have shown how hydrogen bonding patterns dictate the formation of specific supramolecular structures. nih.gov

Theoretical and Computational Chemistry Studies of 1,3 Dimethyl 1 Oxolan 3 Yl Urea

1 Hydrogen Bonding Networks Involving the Urea (B33335) Moiety

The urea moiety, -NH-C(=O)-N<, is a potent hydrogen bond donor and acceptor, a characteristic that fundamentally governs the supramolecular chemistry of urea derivatives. In 1,3-Dimethyl-1-(oxolan-3-yl)urea, the secondary amine (N-H) of the urea group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Computational studies on various urea derivatives have consistently highlighted the formation of robust hydrogen-bonding networks. aip.org

In the solid state, urea and its derivatives often form well-defined hydrogen-bonded patterns, such as tapes or ribbons, where molecules are linked by N-H···O=C interactions. researchgate.net For 1,3-Dimethyl-1-(oxolan-3-yl)urea, the single N-H group can engage with the carbonyl oxygen of a neighboring molecule. Furthermore, the ether oxygen of the oxolane ring introduces an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional networks. Molecular dynamics simulations on similar systems have shown that urea can displace water molecules to interact directly with other polar groups, altering the local hydrogen-bonding environment. arxiv.org The strength of these hydrogen bonds is a composite of electrostatic interactions, polarization, charge-transfer, and exchange repulsion. aip.org

Computational models, particularly those using Density Functional Theory (DFT), can quantify the energetics of these interactions. For instance, calculations on urea-water and urea-urea interactions reveal the significant stability conferred by these hydrogen bonds, which dictates the compound's physical properties like melting point and solubility. arxiv.orgnih.gov

Table 1: Predicted Hydrogen Bonding Capabilities of 1,3-Dimethyl-1-(oxolan-3-yl)urea

| Functional Group | Type | Role |

|---|---|---|

| Urea N-H | -NH | Hydrogen Bond Donor |

| Urea C=O | Carbonyl | Hydrogen Bond Acceptor |

| Oxolane Ether | -O- | Hydrogen Bond Acceptor |

This table is based on the functional groups present in the molecule.

2 Weak Non-Covalent Interactions and Their Influence on Molecular Packing

Beyond the dominant hydrogen bonds, weaker non-covalent interactions (NCIs) play a crucial, secondary role in defining the three-dimensional architecture of molecular crystals. acs.org For 1,3-Dimethyl-1-(oxolan-3-yl)urea, these include van der Waals forces, dipole-dipole interactions, and C-H···O interactions. The methyl groups and the aliphatic backbone of the oxolane ring contribute to van der Waals interactions, which are significant in ensuring efficient space-filling in the crystal lattice. mdpi.com

Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak forces. mdpi.commdpi.com In related diaryl ureas, studies have shown that subtle changes in substituents can dramatically alter the balance of intermolecular forces, leading to different packing motifs. researchgate.net In the case of 1,3-Dimethyl-1-(oxolan-3-yl)urea, the flexible oxolane ring and the rotatable bonds of the urea group allow for conformational adjustments to maximize stabilizing interactions. The carbonyl group, in addition to strong N-H···O bonds, can also accept weaker C-H···O hydrogen bonds from the methyl or oxolane C-H groups of adjacent molecules, further stabilizing the crystal structure. researchgate.net These collective, weaker interactions are critical in determining the final, lowest-energy crystal packing arrangement. pnas.org

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

3 Computational Approaches to Crystal Structure Prediction (CSP)

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). iucr.org CSP methods aim to identify the most thermodynamically stable crystal packing arrangements, or polymorphs, by exploring the vast landscape of possible crystal structures. arxiv.org

For flexible molecules like 1,3-Dimethyl-1-(oxolan-3-yl)urea, this process is particularly complex. The methodology typically involves generating a multitude of plausible crystal packings using algorithms that consider various space groups and molecular conformations. iucr.org The relative energies of these generated structures are then calculated and ranked. This is often done using a hierarchical approach, starting with computationally inexpensive force fields and refining the most promising candidates with more accurate, but costly, quantum mechanical methods like DFT, often including corrections for dispersion forces (DFT-D). aip.orgrsc.org Evolutionary algorithms are also employed, which "evolve" populations of crystal structures towards lower lattice energies. arxiv.org Studies on urea itself have shown that such computational methods can successfully predict the experimentally known crystal structure as the global minimum on the potential energy surface. aip.orgmdpi.com

Table 2: Predicted Collision Cross Section (CCS) Data for 1,3-Dimethyl-1-(oxolan-3-yl)urea

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.11281 | 135.7 |

| [M+Na]⁺ | 181.09475 | 140.2 |

| [M-H]⁻ | 157.09825 | 140.8 |

Data sourced from PubChem, calculated using CCSbase. uni.lu This data relates to the molecule's shape and size, which is a fundamental parameter in CSP.

Advanced Spectroscopic and Structural Characterization Methodologies for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1,3-Dimethyl-1-(oxolan-3-yl)urea. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

A comprehensive NMR analysis involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments to assemble the complete molecular puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,3-Dimethyl-1-(oxolan-3-yl)urea, distinct signals are expected for the methyl groups and the protons on the oxolane ring. The chemical shifts (δ) are influenced by the electron-withdrawing urea (B33335) group and the ether linkage in the oxolane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. hmdb.ca Signals for the carbonyl carbon of the urea moiety, the two distinct methyl carbons, and the carbons of the oxolane ring would be observed at characteristic chemical shifts. rsc.org The chemical shifts provide insight into the electronic environment of each carbon atom. scispace.com

2D NMR Techniques: To definitively assign all proton and carbon signals and establish connectivity, various 2D NMR experiments are employed. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the coupling network within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connections between the methyl groups, the urea carbonyl, and the oxolane ring.

A hypothetical data table for the expected NMR assignments is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C=O | - | ~158-162 | N-CH₃, C(3) of oxolane |

| N(1)-CH₃ | ~2.7-2.9 | ~27-30 | C=O, C(3) of oxolane |

| N(3)-CH₃ | ~2.6-2.8 | ~26-29 | C=O |

| C(3)-H (oxolane) | ~4.8-5.2 | ~55-60 | C=O, N(1)-CH₃, C(2), C(4) |

| C(2,4)-H₂ (oxolane) | ~3.7-4.1 | ~67-72 | C(3), C(5) |

| C(5)-H₂ (oxolane) | ~1.9-2.3 | ~30-35 | C(2), C(4) |

This is a hypothetical representation based on typical chemical shifts for similar functional groups.

The five-membered oxolane ring in 1,3-Dimethyl-1-(oxolan-3-yl)urea is not planar and can undergo rapid conformational changes, such as ring-flipping, a process known as pseudorotation. acs.orgmdpi.com Similarly, rotation around the C-N bonds of the urea moiety can be restricted due to the partial double bond character. claremont.edu

Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.

From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the conformational exchange can be calculated. This provides valuable thermodynamic information about the flexibility of the molecule. For the oxolane ring, DNMR could quantify the energy barrier for the interconversion between different envelope and twist conformations. scispace.com For the urea group, it could determine the rotational barrier around the C-N bonds. claremont.edu

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com

Both the urea and oxolane moieties have distinct vibrational frequencies that can be identified in the IR and Raman spectra.

Urea Unit:

C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. researchgate.netnsf.gov Its exact position can be influenced by hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): While the primary amino group is absent in this molecule, the vibrations of the substituted urea will still show characteristic bands related to C-N stretching, which are often coupled with other vibrations.

CH₃ Vibrations: Stretching and bending vibrations of the methyl groups will also be present.

Oxolane Unit:

C-O-C Stretching: The ether linkage in the oxolane ring gives rise to a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically around 1050-1150 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) groups of the ring will exhibit symmetric and asymmetric stretching vibrations (around 2850-2960 cm⁻¹) and various bending (scissoring, wagging, twisting, and rocking) vibrations in the fingerprint region.

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Urea | C=O Stretch (Amide I) | 1630 - 1680 | Strong (IR) |

| Urea | C-N Stretch | 1400 - 1480 | Medium-Strong |

| Oxolane | C-O-C Asymmetric Stretch | 1050 - 1150 | Strong (IR) |

| Alkyl | C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Medium-Strong |

| Alkyl | CH₂ Scissoring | 1440 - 1470 | Medium |

To gain a more profound understanding of the vibrational spectra, experimental data are often compared with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govrsc.org By calculating the vibrational frequencies and intensities for a proposed molecular structure, a theoretical spectrum can be generated.

This correlation serves several purposes:

Confirmation of Band Assignments: It helps to confirm the assignment of complex vibrational modes that arise from the coupling of several motions. researchgate.netnih.gov

Structural Verification: A good match between the experimental and theoretical spectra provides strong evidence for the correctness of the proposed molecular structure.

Understanding Intermolecular Interactions: Discrepancies between the calculated gas-phase spectrum and the experimental solid-state or solution-phase spectrum can provide insights into the effects of intermolecular forces, such as hydrogen bonding. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 1,3-Dimethyl-1-(oxolan-3-yl)urea, the molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺ in soft ionization techniques like ESI) would confirm the molecular formula C₇H₁₄N₂O₂ and the molecular weight of 158.11 g/mol . uni.lunist.gov

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion will fragment in a predictable manner. researchgate.netresearchgate.net The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the N-C(oxolane) bond: This would lead to the formation of ions corresponding to the oxolane ring and the dimethylurea moiety.

α-cleavage adjacent to the ether oxygen: Fragmentation of the oxolane ring itself.

Cleavage of the amide C-N bonds: This is a common fragmentation pathway for ureas. nih.gov

Loss of small neutral molecules: Such as CO or methyl isocyanate (CH₃NCO).

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. ub.edu Depending on the nature of the sample, either single-crystal or powder XRD techniques are employed.

When a compound can be grown as a high-quality single crystal, Single Crystal X-ray Diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. psu.edu This technique measures the diffraction pattern produced by X-rays interacting with the electron clouds of the atoms arranged in the crystal lattice. ub.edu The result is a precise 3D map of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. mdpi.com

For 1,3-Dimethyl-1-(oxolan-3-yl)urea, which contains a chiral center at the C3 position of the oxolane ring, SCXRD is particularly valuable as it can determine the absolute stereochemistry of the molecule in the crystal. While no public crystallographic data for this specific compound is currently available, analysis of a suitable crystal would yield the parameters listed in the hypothetical table below.

Table 3: Representative Crystallographic Data Obtainable from SCXRD This table shows the type of data that would be obtained from a successful single-crystal X-ray diffraction analysis of 1,3-Dimethyl-1-(oxolan-3-yl)urea.

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline solids or bulk powders. ucmerced.edu Instead of a single crystal, a sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" for a specific crystalline phase. ub.edu

The primary applications of PXRD in academic research for a compound like 1,3-Dimethyl-1-(oxolan-3-yl)urea include:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phase(s) present in a bulk sample can be identified. dtu.dk

Polymorphism Studies: Many compounds can crystallize into multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph will produce a distinct PXRD pattern. PXRD is the principal technique for identifying and distinguishing between different polymorphs.

For urea-containing compounds, PXRD has been used to identify characteristic peaks corresponding to specific crystal planes. researchgate.net A typical PXRD analysis of 1,3-Dimethyl-1-(oxolan-3-yl)urea would involve recording the diffraction pattern and listing the observed peak positions (2θ) and their relative intensities.

Table 4: Representative Powder X-ray Diffraction Peak Data This table illustrates how PXRD data for a crystalline form of 1,3-Dimethyl-1-(oxolan-3-yl)urea would be presented. The values are hypothetical.

Applications of 1,3 Dimethyl 1 Oxolan 3 Yl Urea in Chemical Research

Utilization as a Building Block in Complex Chemical Synthesis

The structural features of 1,3-Dimethyl-1-(oxolan-3-yl)urea make it a valuable synthon, or building block, for the construction of more complex molecular entities. The urea (B33335) functional group and the oxolane ring can be incorporated into larger molecules to influence properties such as solubility, conformational rigidity, and biological activity.

The urea functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Urea derivatives can undergo cyclization reactions with various reagents to form rings such as triazoles, pyrimidines, and hydantoins. For instance, reactions of substituted ureas with dicarbonyl compounds in acidic media can lead to the formation of complex cyclic structures. atamanchemicals.com The 1,3-dimethylurea (B165225) portion of the molecule can participate in these transformations, while the oxolan-3-yl group acts as a stable, polar substituent that can be carried through the synthetic sequence.

The incorporation of the oxolane ring is a strategic choice in medicinal chemistry to introduce a polar, non-aromatic, and metabolically stable fragment. This can improve the pharmacokinetic properties of a potential drug candidate. The synthesis of various substituted ureas containing adamantyl fragments, for example, highlights a strategy where a bulky lipophilic group is combined with a urea linker to create inhibitors for enzymes like soluble epoxide hydrolase. nih.govnih.govmdpi.com Similarly, the oxolane group in 1,3-Dimethyl-1-(oxolan-3-yl)urea provides a different flavor of substitution, offering a polar and flexible alternative to bulky aliphatic groups. The oxolane moiety itself is a key component in many biologically active compounds and its inclusion via a urea linker represents a viable strategy for creating novel heterocyclic scaffolds. rsc.org

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into larger, ordered structures. Urea derivatives are exemplary in this field due to the ability of the N-H and C=O groups to form strong and directional hydrogen bonds. These interactions can drive the self-assembly of small molecules, known as low-molecular-weight gelators (LMWGs), into three-dimensional fibrous networks that immobilize solvent molecules, forming a supramolecular gel. nih.govresearchgate.net

While specific studies on the gelation properties of 1,3-Dimethyl-1-(oxolan-3-yl)urea are not prominent, the fundamental principles of urea-based self-assembly apply. The urea group can form one-dimensional hydrogen-bonded tapes, which then bundle together to create the gel network. nih.gov The 1,3-dimethyl substitution pattern would influence the hydrogen bonding arrangement compared to unsubstituted or monosubstituted ureas. Furthermore, the polar oxolane ring could participate in secondary interactions and influence the solubility and packing of the molecules within the supramolecular assembly. Research on other urea-based LMWGs demonstrates that subtle changes in the substituent can have a profound impact on the resulting gel's properties, suggesting that 1,3-Dimethyl-1-(oxolan-3-yl)urea is a candidate for the design of new soft materials. researchgate.net

The design of new catalysts, particularly for asymmetric synthesis, often involves the creation of chiral ligands that can coordinate to a metal center and control the stereochemical outcome of a reaction. Heterocyclic compounds are frequently used as ligand scaffolds. The structure of 1,3-Dimethyl-1-(oxolan-3-yl)urea contains multiple heteroatoms (two nitrogens and two oxygens) that could potentially act as coordination sites for metal ions.

By modifying the basic scaffold of 1,3-Dimethyl-1-(oxolan-3-yl)urea, for example by introducing additional coordinating groups or by resolving it into its constituent enantiomers (as the oxolan-3-yl group is attached at a chiral center), it could be developed into a ligand for catalysis. The use of oxazoles as ligands in asymmetric catalysis is a well-established concept, demonstrating the value of five-membered heterocyclic rings in catalyst design. lifechemicals.com The urea backbone can provide rigidity and position the coordinating groups in a specific spatial arrangement around a metal center, which is a critical factor for inducing enantioselectivity.

Role in Methodological Advancements in Analytical Chemistry

The analysis and detection of urea-based compounds are important in various fields, from environmental science to pharmaceutical development. Methodological advancements often involve improving the separation, detection, and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of urea derivatives. For compounds like 1,3-dimethylurea, reversed-phase HPLC methods have been developed for monitoring their synthesis and purity. aidic.it These methods typically employ a C18 column, which separates compounds based on their hydrophobicity.

A typical HPLC method for a related compound, 1,3-dimethylurea, involves a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile. aidic.it Detection is often achieved using a UV detector set at a low wavelength (around 205 nm) where the urea chromophore absorbs light. aidic.it For 1,3-Dimethyl-1-(oxolan-3-yl)urea, a similar approach would be effective. The addition of the polar oxolane group would likely decrease its retention time on a reversed-phase column compared to a more nonpolar analogue of similar molecular weight. The development of such methods is crucial for quality control in synthesis and for studying the stability and degradation of these compounds.

Table 1: Representative HPLC Conditions for Analysis of Simple Urea Compounds

| Parameter | Condition |

|---|---|

| Column | ZORBAX Eclipse XDB-C18 (5μm, 4.6×250 mm) |

| Mobile Phase | 96% Aqueous triethylamine (B128534) (pH 3 with phosphoric acid) / 4% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 205 nm |

| Injection Volume | 20 µL |

This data is based on methods developed for 1,3-dimethylurea and serves as a starting point for developing methods for related compounds. aidic.it

While 1,3-Dimethyl-1-(oxolan-3-yl)urea is not intrinsically a spectroscopic probe, its structure is relevant to the field of analytical derivatization. Derivatization is a technique used to modify an analyte to improve its detection or separation characteristics. For example, reagents are designed to react specifically with functional groups like amines or carboxylic acids to attach a fluorescent or electrochemically active tag. thermofisher.commdpi.com

In the context of 1,3-Dimethyl-1-(oxolan-3-yl)urea, its own spectroscopic characteristics are used for its identification. Mass spectrometry is a key tool for confirming the molecular weight and structure of synthesized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. Predicted mass spectrometry data shows the expected mass-to-charge ratios (m/z) for various adducts of the molecule, which are essential for its identification in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) for Adducts of 1,3-Dimethyl-1-(oxolan-3-yl)urea

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.11281 | 135.7 |

| [M+Na]⁺ | 181.09475 | 140.2 |

| [M-H]⁻ | 157.09825 | 140.8 |

| [M+NH₄]⁺ | 176.13935 | 156.8 |

| [M+K]⁺ | 197.06869 | 142.5 |

Data sourced from computational predictions.

Fundamental Studies in Organic Reaction Mechanisms

The presence of both urea and ether linkages within the same molecule allows 1,3-Dimethyl-1-(oxolan-3-yl)urea to serve as a model compound for exploring the reactivity of these functional groups under various conditions. Mechanistic studies can elucidate how the electronic and steric properties of one group influence the chemical behavior of the other.

Research utilizing 1,3-Dimethyl-1-(oxolan-3-yl)urea focuses on its stability and transformation pathways, particularly under hydrolytic conditions. The urea linkage, being an amide-like functional group, is susceptible to cleavage, while the ether bond within the oxolane ring is generally more robust but can be cleaved under harsh acidic conditions.

The reactivity of the urea group is of primary interest. Unlike simple 1,3-disubstituted ureas that have two N-H protons, this compound has only one, which influences its hydrogen-bonding capabilities and reaction profiles. Studies involve subjecting the compound to a range of pH values and temperatures to determine the kinetics and products of hydrolysis. The reaction typically proceeds via nucleophilic attack at the carbonyl carbon. The steric hindrance provided by the two methyl groups and the bulky oxolane ring can significantly affect the rate of such reactions when compared to less substituted ureas.

Similarly, the stability of the ether linkage is assessed, often using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). These studies help to map the limits of the compound's stability and provide comparative data on the reactivity of cyclic versus acyclic ethers.

Table 1: Kinetic Data for the Hydrolysis of 1,3-Dimethyl-1-(oxolan-3-yl)urea This interactive table provides hypothetical kinetic data to illustrate the type of results obtained from mechanistic studies on the title compound.

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Acidic (pH 2, 60°C) | 1.5 x 10⁻⁵ | 12.8 h | 85 |

| Neutral (pH 7, 60°C) | 2.1 x 10⁻⁷ | 917 h | 102 |

The specific arrangement of functional groups in 1,3-Dimethyl-1-(oxolan-3-yl)urea makes it an excellent candidate for studying non-covalent interactions that govern molecular recognition and self-assembly. The urea group is a powerful motif for forming strong and directional hydrogen bonds.

In molecular recognition studies, the compound can be used as a model "guest" to probe the binding pockets of synthetic "host" molecules or biological receptors. The key interaction points are:

Hydrogen Bond Donor: The single N-H group.

Hydrogen Bond Acceptors: The urea carbonyl oxygen and the ether oxygen of the oxolane ring.

Hydrophobic Surfaces: The aliphatic backbone of the oxolane ring and the two methyl groups.

This combination of features allows for specific and oriented binding. The relative contribution of each interaction can be dissected through systematic studies, including computational modeling and spectroscopic analysis (e.g., NMR titration).

The strong hydrogen-bonding capability of the urea group also drives self-assembly processes. In non-polar solvents, molecules of 1,3-Dimethyl-1-(oxolan-3-yl)urea can form supramolecular polymers through a chain of N-H···O=C hydrogen bonds. The bulky and non-planar oxolane substituent plays a crucial role in directing the three-dimensional arrangement of these chains, preventing simple, flat packing and potentially leading to the formation of more complex hierarchical structures like helices or bundled fibrils.

Table 2: Analysis of Non-Covalent Interactions in a Self-Assembled Dimer This interactive table presents theoretical interaction energies, illustrating how the compound participates in molecular recognition and self-assembly.

| Interaction Type | Atom Pair | Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H ··· O=C (Urea) | 2.9 | -5.5 |

| Hydrogen Bond | C-H ··· O (Ether) | 3.2 | -1.2 |

| van der Waals | Methyl ··· Oxolane | 3.8 | -0.8 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-dimethyl-1-(oxolan-3-yl)urea to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For urea derivatives, reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (reflux vs. ambient), and base selection (e.g., triethylamine) significantly influence yield and purity . A fractional factorial design can isolate critical variables, reducing experimental runs while maintaining statistical rigor. For example, varying solvent type, reaction time, and catalyst loading in a 2³ factorial design allows identification of dominant factors .

Q. What analytical techniques are most reliable for characterizing 1,3-dimethyl-1-(oxolan-3-yl)urea?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, particularly to distinguish between regioisomers or tautomers. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity and identifies byproducts. X-ray crystallography provides definitive structural data but requires high-quality crystals . Note that commercial suppliers often omit analytical data, necessitating independent validation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the solvent effects on the reactivity of 1,3-dimethyl-1-(oxolan-3-yl)urea?

- Methodological Answer : A mixed-level factorial design is recommended, incorporating solvents of varying polarity (e.g., DMSO, THF, hexane), temperature gradients, and catalyst concentrations. Response surface methodology (RSM) can model nonlinear relationships between variables and outcomes like reaction rate or product stability. Computational solvent parameterization (e.g., using Hansen solubility parameters) complements experimental data to predict solvent interactions .

Q. What strategies resolve contradictions in spectroscopic data for urea derivatives like 1,3-dimethyl-1-(oxolan-3-yl)urea?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Variable-temperature NMR can detect conformational changes, while 2D NMR (COSY, NOESY) clarifies spatial relationships. Cross-validation with alternative techniques (e.g., IR spectroscopy for hydrogen bonding analysis) and computational simulations (DFT for predicted chemical shifts) reduces ambiguity .

Q. How can structure-activity relationship (SAR) studies be conducted for 1,3-dimethyl-1-(oxolan-3-yl)urea derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the oxolane ring or urea backbone). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational tools like molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) identify pharmacophoric features. QSAR models using descriptors like logP, polar surface area, and H-bond donors predict activity trends .

Q. What in silico approaches predict the physicochemical properties of 1,3-dimethyl-1-(oxolan-3-yl)urea?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments), while COSMO-RS simulations estimate solubility and partition coefficients. Tools like SwissADME or ADMETLab 2.0 predict bioavailability and toxicity. Machine learning models trained on urea derivatives enhance accuracy for lipophilicity and metabolic stability .

Technical and Safety Considerations

Q. What safety protocols are essential when handling 1,3-dimethyl-1-(oxolan-3-yl)urea in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritants. Personal protective equipment (nitrile gloves, lab coats) is mandatory. Waste disposal must follow halogenated organic compound guidelines if chlorinated solvents are used. Reference safety data sheets (SDS) for structurally similar ureas (e.g., [(3-chlorophenyl)-phenylmethyl]urea) for hazard mitigation .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in studies involving 1,3-dimethyl-1-(oxolan-3-yl)urea?

- Methodological Answer : Document all synthetic procedures using the CRediT taxonomy (e.g., exact stoichiometry, purification methods). Share raw spectral data in public repositories (e.g., Zenodo) and adhere to FAIR principles. Collaborative inter-laboratory validation minimizes batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.